Product packaging for 2-methylsulfonylquinoxaline(Cat. No.:CAS No. 16310-37-5)

2-methylsulfonylquinoxaline

Cat. No.: B1205230
CAS No.: 16310-37-5
M. Wt: 208.24 g/mol
InChI Key: NZASRUIRVGIRJM-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)quinoxaline is a synthetic compound based on the quinoxaline heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse pharmacological profile and presence in various bioactive molecules . This particular derivative serves as a key chemical reagent and intermediate in organic synthesis and drug discovery research. Its structural features make it a valuable precursor for developing novel therapeutic agents. Research into quinoxaline derivatives like 2-methylsulfonylquinoxaline has demonstrated significant potential in infectious disease and oncology studies. Specifically, closely related methylsulfonylquinoxaline analogs have shown potent in vitro activity against protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species . These compounds induce several ultrastructural alterations in parasites, including the formation of vesicular bodies and disorganization of the Golgi complex . Furthermore, the methylsulfonyl functional group is among the key substituents identified as responsible for high antiprotozoal activity in structure-activity relationship (SAR) studies . Beyond antiparasitic applications, the quinoxaline core is a privileged structure in anticancer research, acting as a selective ATP-competitive inhibitor for various kinases, such as VEGFR-2, and demonstrating promising cytotoxic effects against multiple human tumor cell lines, including colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2S B1205230 2-methylsulfonylquinoxaline CAS No. 16310-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16310-37-5

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-methylsulfonylquinoxaline

InChI

InChI=1S/C9H8N2O2S/c1-14(12,13)9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3

InChI Key

NZASRUIRVGIRJM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N=C1

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N=C1

Other CAS No.

16310-37-5

Synonyms

2-(methylsulfonyl)quinoxaline

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylsulfonylquinoxaline and Its Analogs

Strategies for the Construction of the Quinoxaline (B1680401) Core

The formation of the quinoxaline heterocyclic system is a foundational step in the synthesis of 2-methylsulfonylquinoxaline. Chemists have developed numerous robust methods, primarily centered around cyclocondensation and ring-closing reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are the most traditional and widely employed methods for assembling the quinoxaline core. These reactions typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This classic approach has been refined and expanded to include a variety of substrates and catalysts.

A common strategy involves the reaction of o-phenylenediamines with α-haloketones or α-hydroxy ketones. chim.itacgpubs.org For instance, the reaction between o-phenylenediamines and phenacyl bromides can be efficiently catalyzed by pyridine (B92270) in THF at room temperature to yield quinoxalines. acgpubs.org The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl precursor. nih.gov Numerous catalysts, including Brønsted or Lewis acids, have been used to facilitate these condensations. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference(s)
o-Phenylenediamine1,2-DiketoneAcid catalyst, Refluxing ethanol (B145695)/acetic acidQuinoxaline nih.gov
o-Phenylenediamineα-HaloketonePyridine, THF, Room TemperatureQuinoxaline acgpubs.org
o-Phenylenediamineα-Hydroxy KetoneGa(ClO4)3Quinoxaline acgpubs.org
o-PhenylenediamineVicinal DiketoneHClO4·SiO2Quinoxaline chim.it

Ring-Closing Reactions

Ring-closing reactions offer an alternative pathway to the quinoxaline core, often involving intramolecular cyclization of a pre-assembled acyclic precursor. These methods can provide access to quinoxaline derivatives that are difficult to obtain through direct cyclocondensation.

One such strategy involves the palladium-catalyzed ring-closing of an appropriate precursor to form the key quinoxaline intermediate. researchgate.net Another example is the intramolecular ring closure of compounds like 3-(α-benzylamino-benzyl)-quinoxalin-2-one to form fused imidazo[1,5-a]quinoxalin-4(5H)-one systems. sapub.org Furthermore, the cyclization of alkyne derivatives has been explored. For instance, functionalized furo[2,3-b]quinoxalines can be synthesized through the ring closure of alkyne-substituted chloroquinoxaline derivatives in the presence of trifluoroacetic acid (TFA). arkat-usa.org In some cases, the nature of the alkyne moiety (terminal vs. internal) can dictate the type of ring closure that occurs. rsc.org

Introduction and Functionalization of the Methylsulfonyl Moiety

Once the quinoxaline scaffold is in place, the next crucial step is the introduction of the methylsulfonyl group at the C2 position. This is typically achieved either by direct sulfonylation or by the oxidation of a pre-existing sulfur-containing functional group.

Sulfonylation Reactions

Direct sulfonylation methods aim to form the C-SO2 bond on the quinoxaline ring. A notable metal-free approach involves the oxidative O–S cross-coupling of quinoxalinones with sodium sulfinates. rsc.orgresearchgate.net This method provides access to 2-sulfonyloxylated quinoxalines, which are valuable intermediates for further modifications. rsc.orgrsc.org

Another strategy is the direct sulfochlorination of the quinoxaline ring system. For example, quinoxaline-2-carbonitrile 1,4-dioxide can react with chlorosulfonic acid, followed by amidation, to introduce a sulfonamide group onto the phenyl portion of the heterocycle. nih.gov While not forming a C-SO2 bond directly on the pyrazine (B50134) ring, this demonstrates the functionalization of the broader quinoxaline structure with sulfonyl-containing groups. nih.gov

Starting MaterialReagentProduct TypeKey FeatureReference(s)
QuinoxalinoneSodium Sulfinate2-Sulfonyloxylated QuinoxalineMetal-free, Oxidative O-S cross-coupling rsc.orgresearchgate.netrsc.org
Quinoxaline-2-carbonitrile 1,4-dioxideChlorosulfonic AcidPhenyl-sulfonated QuinoxalineDirect Sulfochlorination nih.gov

Oxidation Protocols for Sulfur-Containing Precursors

A more common and highly effective method for synthesizing 2-methylsulfonylquinoxalines involves a two-step process: first, the introduction of a methylthio (-SMe) group, followed by its oxidation to the desired methylsulfonyl (-SO2Me) group.

A well-documented synthesis of 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline utilizes this strategy. nih.govplos.org The process begins with the formation of 2-chloro-7-methoxy-3-methylsulfanylquinoxaline. nih.gov This sulfur-containing precursor is then oxidized using a powerful oxidizing agent, most commonly meta-chloroperbenzoic acid (m-CPBA), to yield the final this compound derivative. plos.orgresearchgate.net This oxidation step is a critical transformation that converts the thioether into the sulfone.

The general scheme for this synthesis is as follows:

Cyclization: A nitroketene N,S-arylaminoacetal is cyclized using phosphorus oxychloride (POCl3) to form the 2-methylsulfanylquinoxaline intermediate. plos.org

Oxidation: The intermediate is then treated with m-CPBA to oxidize the methylsulfanyl group to a methylsulfonyl group. plos.org

Exploration of Novel and Green Synthesis Pathways for this compound

In line with the principles of sustainable chemistry, significant research has been devoted to developing environmentally friendly methods for quinoxaline synthesis. These "green" pathways aim to reduce waste, avoid hazardous solvents, and utilize recyclable catalysts.

Several innovative approaches have emerged:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times for the condensation of o-phenylenediamine and various dicarbonyl compounds. tsijournals.com

Use of Green Solvents and Catalysts: Polyethylene (B3416737) glycol (PEG-400) has been employed as a recyclable and non-toxic solvent for the synthesis of 2-amino quinoxaline derivatives from 2-chloro quinoxaline, eliminating the need for a catalyst. ripublication.com Water, the ultimate green solvent, has been used in conjunction with copper oxide nanoparticles (CuO NPs) derived from waste orange peel extract as a renewable catalyst for quinoxaline formation. tandfonline.com

Solvent-Free Conditions: One-pot reactions under solvent-free conditions, such as grinding o-phenylenediamine and oxalic acid at room temperature, offer high atom economy. ias.ac.in Similarly, various nano-catalysts, including magnetic nanoparticles, have been used to facilitate cyclo-condensation reactions under solvent-free conditions, allowing for easy catalyst recovery and reuse. rsc.org β-Cyclodextrin has also been utilized as a supramolecular catalyst for quinoxaline synthesis in water or in a solid state. mdpi.com

Green MethodCatalyst/MediumKey AdvantagesReference(s)
Microwave SynthesisMicrowave IrradiationRapid reaction times tsijournals.com
Green SolventPEG-400Recyclable, catalyst-free ripublication.com
Nanocatalysis in WaterCuO NPs from Orange PeelRenewable catalyst, aqueous medium tandfonline.com
Solvent-Free GrindingNone / Nano-catalystsHigh atom economy, simple procedure, catalyst recycling ias.ac.inrsc.org
Supramolecular Catalysisβ-CyclodextrinReusable catalyst, works in water or solid state mdpi.com

These advanced methodologies provide a versatile toolkit for chemists, enabling the efficient and increasingly sustainable synthesis of this compound and its analogs for various research applications.

Catalytic Systems in Quinoxaline Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of quinoxalines, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. These systems are broadly categorized into transition metal-catalyzed methodologies, metal-free oxidative transformations, and organocatalytic strategies.

Transition metals, particularly palladium, have emerged as highly effective catalysts for the synthesis of quinoxaline derivatives. jcsp.org.pkthieme-connect.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful tool for introducing alkyne substituents onto the quinoxaline core. jcsp.org.pk For instance, 2-(4-bromophenyl)quinoxaline (B1269312) can be coupled with various terminal alkynes in the presence of a palladium catalyst to afford alkyne-substituted quinoxaline derivatives in high yields. jcsp.org.pk

Another significant advancement is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which allows for the direct synthesis of novel quinoxaline derivatives. rsc.org This method is operationally simple and utilizes an easily available catalyst system, offering a broad substrate scope without the need for pre-functionalization of the starting materials. rsc.org Furthermore, palladium-catalyzed C–H olefination/cyclization sequences have been developed for the synthesis of indolo[1,2-a]quinoxalines, although this method has limitations for certain substrates. thieme-connect.com

Copper-catalyzed reactions also play a crucial role in quinoxaline synthesis. For example, copper-catalyzed intramolecular N-arylation under microwave irradiation provides an efficient route to 5,6-dihydroindolo[1,2-a]quinoxaline derivatives with good to excellent yields. beilstein-journals.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Quinoxaline Analogs

Catalyst/Reagents Starting Materials Product Yield (%) Reference
Pd(PPh3)2Cl2, CuI, Et3N 2-(4-bromophenyl)quinoxaline, Terminal Alkynes Alkyne-substituted quinoxalines High jcsp.org.pk
Pd(OAc)2, PPh3, H2 Catechols, Nitroarylamines Novel quinoxaline derivatives - rsc.org
CuI, L-proline, K2CO3 Aryl substituted (1H-indol-2-yl)methanamines 5,6-dihydroindolo[1,2-a]quinoxalines 83-97 beilstein-journals.org
Pd(OAc)2, Ag2CO3, TFA N-arylindoles, Terminal Alkenes Indolo[1,2-a]quinoxalines Moderate to Good thieme-connect.com

In recent years, there has been a significant shift towards the development of metal-free synthetic methods for quinoxalines to avoid the cost, toxicity, and difficulty in removing metal catalysts from the final products. cncb.ac.cn These methods often rely on oxidative transformations that are more environmentally benign.

One such approach involves the transition-metal-free cyclization of o-phenylenediamine and arylacetaldehyde using an inorganic base like potassium carbonate (K2CO3). thieme-connect.comthieme-connect.com This one-pot procedure proceeds smoothly in the absence of any added transition metal catalysts and is suitable for constructing a variety of quinoxaline derivatives. thieme-connect.com The reaction is believed to proceed through an oxidative condensation process. thieme-connect.com

Another metal-free approach utilizes iodine as a catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov This method, often assisted by microwave irradiation, is extremely rapid and affords high yields of quinoxalines in environmentally friendly solvents like aqueous ethanol. nih.gov The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the in situ aerobic oxidation of α-hydroxy ketones, followed by trapping with aromatic 1,2-diamines in water, also represents a green and efficient metal-free route to quinoxaline derivatives. jst.go.jp

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative for the construction of heterocyclic compounds, including quinoxalines. ijrar.orgnih.gov These catalysts are typically robust, inexpensive, and environmentally friendly. academie-sciences.fr

L-proline, a naturally occurring amino acid, has been successfully employed as an organocatalyst for the synthesis of functionalized quinoxalines. rsc.orgrsc.org It catalyzes the condensation of 1,2-diamines with α-hydroxy ketones in water, providing a simple, efficient, and ecofriendly method. rsc.org The reaction can also be carried out under solvent-free conditions. sharif.eduresearchgate.net Similarly, camphor (B46023) sulfonic acid has been shown to be an efficient organocatalyst for the one-pot synthesis of quinoxaline derivatives in ethanol at room temperature. ijrar.org

Other organocatalysts, such as 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (B91526) (BFPHP) and pentafluorophenylammonium triflate (PFPAT), have also been developed for the synthesis of quinoxalines in good to excellent yields under mild reaction conditions. nih.govacademie-sciences.fr Phenol has also been reported as a cheap and efficient catalyst for this transformation at room temperature. sapub.org

Table 2: Comparison of Organocatalysts for Quinoxaline Synthesis

Organocatalyst Reaction Conditions Solvent Yield (%) Reference
L-proline (20 mol%) Reflux, 12 h Water High rsc.org
Camphor sulfonic acid (20 mol%) Room temperature, 2-8 h Ethanol Excellent ijrar.org
BFPHP - - Good to Excellent nih.govbenthamdirect.com
PFPAT Room temperature Water Good to Excellent academie-sciences.fr
Phenol (20 mol%) Room temperature EtOH/H2O High to Excellent sapub.org

Sustainable Solvent Systems and Reaction Conditions

The principles of green chemistry have driven the development of sustainable synthetic methods for quinoxalines, focusing on the use of environmentally benign solvents and energy-efficient reaction conditions. benthamdirect.comijirt.org

Water is an ideal green solvent due to its low cost, safety, and non-toxic nature. bhu.ac.in Several methodologies have been developed for quinoxaline synthesis in aqueous media. jst.go.jpacademie-sciences.fr For example, the use of natural deep eutectic solvents (NADESs), such as a choline (B1196258) chloride/water mixture, allows for the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature without any additional activation. rsc.org This NADES system can be recycled multiple times without a significant loss in efficiency. rsc.org Ethanol and polyethylene glycol (PEG) are other examples of green solvents used in quinoxaline synthesis. academie-sciences.frresearchgate.net

Microwave-assisted organic synthesis has become a popular energy-efficient technique for accelerating chemical reactions. e-journals.in The application of microwave irradiation in quinoxaline synthesis significantly reduces reaction times from hours to minutes and often improves yields. nih.gove-journals.inresearchgate.net Microwave-assisted synthesis can be performed in green solvents like water or ethanol, or even under solvent-free conditions, further enhancing the sustainability of the process. bhu.ac.inresearchgate.net For instance, iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds under microwave irradiation in aqueous ethanol is an extremely rapid and high-yielding method. nih.gov

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral quinoxaline derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.

One approach to chiral quinoxalines involves the condensation of a chiral starting material, such as cholestenone, with diaminobenzenes to produce steroidal quinoxalines. mdpi.comresearchgate.net The chiroptical properties of these compounds can be analyzed using circular dichroism (CD) spectroscopy to establish a structure-chirality relationship, which is valuable for the design of new chiral drugs. mdpi.comresearchgate.net

Asymmetric synthesis provides a more direct route to enantiomerically pure quinoxalines. For example, the asymmetric synthesis of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione has been reported, where the S-isomer exhibited significantly higher potency in binding assays compared to the R-isomer. nih.gov

A highly regio- and stereoselective route for the synthesis of chiral tetrahydroquinoxalines involves the ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation. nih.gov Furthermore, an iridium-catalyzed asymmetric hydrogenation protocol has been developed for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives, where both enantiomers can be selectively obtained in high yields and excellent enantioselectivities by simply adjusting the reaction solvent. rsc.org The stereoselective synthesis of perhydroquinoxaline-based κ receptor agonists has also been achieved through a multi-step sequence involving a diastereoselective establishment of a tetrasubstituted cyclohexane (B81311) and subsequent annulation of the piperazine (B1678402) ring. mdpi.comnih.gov

Synthetic Challenges and Optimization Strategies for this compound Analogues

While significant progress has been made in the synthesis of quinoxaline derivatives, several challenges remain, particularly in the synthesis of specific analogs like this compound and the optimization of reaction conditions for large-scale production.

One of the main challenges is the often-limited substrate scope of some synthetic methods. rsc.orgnih.gov For example, while palladium-catalyzed C–H olefination/cyclization is effective for synthesizing indolo[1,2-a]quinoxalines, it is not applicable to all substrates. thieme-connect.com Another challenge is the need for expensive or toxic metal catalysts in some procedures, which can be difficult to remove from the final product. cncb.ac.cnthieme-connect.com

Optimization of reaction conditions is crucial to overcome these challenges and improve the efficiency and sustainability of the synthesis. High-throughput screening methods, utilizing techniques like microdroplet reactions combined with mass spectrometry, can be employed to rapidly screen various reaction parameters such as catalyst, solvent, temperature, and reaction time to identify the optimal conditions for a specific quinoxaline synthesis. nih.gov This approach allows for a much faster and more efficient optimization process compared to traditional bulk-phase reactions. nih.gov

For the synthesis of specific analogs, such as those with sulfone functionalities, modifications to existing protocols may be necessary. rsc.org Structure-activity relationship (SAR) studies can guide the design and synthesis of new analogs with improved properties. nih.gov For instance, a SAR study on quinoxaline urea (B33335) analogs led to the identification of a more potent inhibitor of TNFα-induced IKKβ-mediated NFκB activity. nih.gov Such studies are invaluable for the hit-to-lead optimization of quinoxaline-based drug candidates. mtieat.org

Elucidation of Reaction Mechanisms and Organic Transformations Involving 2 Methylsulfonylquinoxaline

Mechanistic Investigations of Quinoxaline (B1680401) Formation Reactions

The synthesis of the quinoxaline ring system, a foundational step for obtaining 2-methylsulfonylquinoxaline, typically proceeds through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.netencyclopedia.pub This reaction is a cornerstone in heterocyclic chemistry and its mechanism has been a subject of study to optimize reaction conditions and yields.

The reaction commences with the nucleophilic attack of one of the amino groups of o-phenylenediamine (B120857) on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a second nucleophilic attack from the remaining amino group on the other carbonyl carbon, leading to a cyclic intermediate. The final step is a dehydration to yield the aromatic quinoxaline ring.

The rate-determining step in this sequence can vary depending on the specific reaction conditions. In many cases, the initial nucleophilic addition to the carbonyl group is the slowest step, particularly if the carbonyl compound is sterically hindered or electronically deactivated. However, under acidic catalysis, the dehydration of the cyclic intermediate can become rate-limiting. The use of various catalysts, such as iodine, has been shown to accelerate the reaction, suggesting their involvement in the rate-determining step. researchgate.net

Table 1: Factors Influencing the Kinetics of Quinoxaline Formation

FactorEffect on Reaction Rate
Nature of Reactants Electron-withdrawing groups on the dicarbonyl compound generally increase the rate by making the carbonyl carbons more electrophilic.
Catalyst Acid catalysts protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.
Solvent The choice of solvent can influence the solubility of reactants and stabilize reaction intermediates, thereby affecting the reaction rate.
Temperature As with most chemical reactions, increasing the temperature generally increases the rate of quinoxaline formation.

The elucidation of the reaction mechanism for quinoxaline formation has been supported by the identification and characterization of key reaction intermediates. Spectroscopic techniques play a crucial role in observing these transient species.

The initial product of the reaction between o-phenylenediamine and a 1,2-dicarbonyl compound is a dihydroquinoxaline intermediate. This non-aromatic species is often unstable and readily undergoes oxidation or dehydration to form the final quinoxaline product. In some instances, these intermediates can be isolated and characterized, providing direct evidence for the proposed reaction pathway. For example, the reaction of o-phenylenediamine with aliphatic ketones has been shown to form intermediate species that can be characterized.

Modern analytical techniques, such as Gas Chromatography-Nitrogen-Phosphorous Detection (GC/NPD), have been employed to analyze the quinoxaline derivatives formed from the reaction of o-phenylenediamine with α-dicarbonyl compounds, confirming the structure of the final products and, by extension, the nature of the precursor intermediates. nih.gov The use of spectroscopic methods allows for the in-situ monitoring of the reaction, providing valuable data on the formation and consumption of intermediates over time. asmarya.edu.ly

Reactivity Studies of the Methylsulfonyl Group

The methylsulfonyl group at the 2-position of the quinoxaline ring is a strong electron-withdrawing group, which significantly influences the reactivity of the heterocyclic system. This group can act as a leaving group in nucleophilic substitution reactions and can also participate in other transformations.

The electron-deficient nature of the quinoxaline ring, further enhanced by the methylsulfonyl group, makes the C2 position susceptible to nucleophilic attack. This allows for the displacement of the methylsulfonyl group by a variety of nucleophiles. byu.edu

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. udayton.edu In this process, the nucleophile attacks the carbon atom bearing the methylsulfonyl group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoxaline ring system. Subsequently, the methylsulfinate anion is eliminated as a leaving group, and the aromaticity of the quinoxaline ring is restored.

A wide range of nucleophiles can be employed in these reactions. "Hard" nucleophiles, such as aliphatic amines, and "soft" nucleophiles, like aryl-thiols, have been shown to displace the methylsulfonyl moiety. byu.edu The reactivity towards displacement by thiols is reportedly higher than that with amines. byu.edu The reaction with amines can sometimes lead to further amine exchange at other positions on the quinoxaline ring after the initial displacement of the methylsulfonyl group. byu.eduyoutube.comchemguide.co.uklibretexts.org Alkoxide ions are also effective nucleophiles for this transformation, leading to the formation of 2-alkoxyquinoxalines. nih.govwikipedia.orglibretexts.orgmasterorganicchemistry.com

Table 2: Examples of Nucleophilic Substitution Reactions of this compound

NucleophileProduct
Amines (R-NH2) 2-Aminoquinoxaline derivatives
Thiols (R-SH) 2-Thioetherquinoxaline derivatives
Alkoxides (R-O-) 2-Alkoxyquinoxaline derivatives

Electrophilic substitution reactions on the quinoxaline ring are generally challenging due to the electron-deficient nature of the pyrazine (B50134) ring. Electrophilic attack typically occurs on the benzene (B151609) ring, which is more electron-rich. The preferred positions for electrophilic substitution in quinoline (B57606), a related heterocyclic system, are positions 5 and 8, and similar reactivity is expected for quinoxaline. reddit.comquimicaorganica.org

The presence of the strongly electron-withdrawing methylsulfonyl group at the C2-position further deactivates the entire quinoxaline ring system towards electrophilic attack. This deactivating effect is transmitted throughout both the pyrazine and benzene rings, making electrophilic substitutions on this compound even more difficult to achieve. Consequently, forcing conditions would likely be required for such transformations, and the yields are expected to be low. The introduction of electron-withdrawing groups is known to significantly influence the electronic properties of quinoxaline-based polymers. nih.govfigshare.comresearchgate.netbeilstein-journals.org

The methylsulfonyl group can also participate in reactions involving radical intermediates. Sulfones can serve as precursors to sulfonyl radicals under certain conditions. acs.org The homolytic cleavage of the carbon-sulfur bond in this compound would generate a 2-quinoxalinyl radical and a methylsulfonyl radical.

The generation of sulfonyl radicals from various sulfone derivatives has been achieved through methods such as photoredox catalysis. acs.org These sulfonyl radicals can then undergo further reactions, such as addition to electron-deficient olefins. acs.org While specific studies on the radical reactions of this compound are not extensively documented, it is plausible that it could undergo similar transformations.

Furthermore, radical addition reactions to the quinoxaline ring system are also a possibility. wikipedia.orglibretexts.orgnih.gov The addition of a radical species to the C=N bond of the pyrazine ring could initiate a radical chain process. The atom transfer radical addition (ATRA) reaction has been reported for quinoxalin-2(1H)-ones, indicating the susceptibility of the quinoxaline core to radical functionalization. nih.gov The stability of the resulting radical intermediates would play a crucial role in determining the feasibility and outcome of such radical pathways. The β-elimination of sulfonyl radicals is a known process in radical cyclizations of ene sulfonamides. nih.gov

Transformations of the Quinoxaline Ring System Mediated by the Methylsulfonyl Group

The methylsulfonyl group at the 2-position of the quinoxaline ring profoundly influences its reactivity. As a potent electron-withdrawing group, it activates the heterocyclic ring towards nucleophilic attack, making it a pivotal moiety for synthetic modifications.

Ring-opening reactions of the aromatic quinoxaline system are not commonly observed. The inherent stability of the aromatic core makes such transformations energetically unfavorable under standard laboratory conditions. The primary role of the methylsulfonyl group is to activate the C2 position for substitution reactions rather than to induce ring cleavage.

The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating a wide range of functional group interconversions at the C2 position. This reactivity is central to the synthetic utility of this compound.

The general mechanism for the SNAr reaction on this compound involves the attack of a nucleophile at the C2 position, which is rendered electrophilic by the electron-withdrawing sulfonyl group and the ring nitrogen atoms. This leads to the formation of a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. Subsequent departure of the methylsulfinate anion re-aromatizes the ring to yield the substituted quinoxaline product.

A variety of nucleophiles can be employed in these transformations, leading to a diverse array of 2-substituted quinoxaline derivatives. The following table summarizes some of the expected functional group interconversions based on the known reactivity of similar heterocyclic sulfones.

Nucleophile (Nu-)Resulting Functional Group at C2Product Class
RO- (Alkoxides)-OR2-Alkoxyquinoxalines
R2NH (Amines)-NR22-Aminoquinoxalines
RSH (Thiols)-SR2-Thioetherquinoxalines
CN- (Cyanide)-CN2-Cyanoquinoxalines
R- (Organometallics)-R2-Alkyl/Arylquinoxalines

This table is illustrative of the expected reactivity based on established principles of nucleophilic aromatic substitution on activated heterocycles.

Research on related 2-monosubstituted quinoxalines has demonstrated that a variety of carbon-based nucleophiles, including organolithium reagents and Grignard reagents, can effectively displace leaving groups at the 2-position to form new carbon-carbon bonds. nih.govsemanticscholar.org Similarly, nitrogen nucleophiles, such as primary and secondary amines, are expected to react readily with this compound to yield the corresponding 2-aminoquinoxaline derivatives. nih.gov

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intricate details of reaction mechanisms involving quinoxaline derivatives. nih.govnih.govdntb.gov.ua Such studies allow for the characterization of transition states and the mapping of reaction pathways, offering a molecular-level understanding of the factors that govern reactivity and selectivity.

For the nucleophilic aromatic substitution on this compound, computational methods can be used to locate and characterize the transition state (TS) for the formation of the Meisenheimer intermediate. The geometry of the transition state reveals the extent of bond formation between the nucleophile and the C2 carbon, as well as the degree of bond breaking of the C-S bond.

Key parameters that are typically analyzed in the transition state structure include:

Bond lengths: The forming C-Nu bond and the breaking C-S bond distances.

Angles: The trajectory of the incoming nucleophile relative to the plane of the quinoxaline ring.

Vibrational frequencies: The presence of a single imaginary frequency corresponding to the reaction coordinate confirms that the structure is a true transition state.

DFT calculations on the nucleophilic substitution of 2-phenylquinoxaline (B188063) have shown that the energy barrier for the formation of the intermediate is influenced by the nature of the nucleophile and the substituent at the 2-position. nih.gov For this compound, the strong electron-withdrawing nature of the SO2CH3 group is expected to lower the activation energy for nucleophilic attack compared to less activated systems.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile maps out the entire reaction pathway and provides crucial thermodynamic and kinetic information.

A typical reaction energy profile for the SNAr reaction on this compound would illustrate the following:

The initial energy of the reactants (this compound and the nucleophile).

The activation energy (ΔG‡) required to reach the transition state.

The energy of the Meisenheimer intermediate.

The activation energy for the departure of the leaving group.

The final energy of the products.

Computational studies have also been instrumental in settling debates about whether SNAr reactions proceed via a stepwise mechanism (with a distinct intermediate) or a concerted mechanism. springernature.com For a highly activated substrate like this compound with a good leaving group, the stepwise mechanism is generally anticipated.

Application of Electroanalytical Tools in Mechanistic Studies

Electroanalytical techniques, such as cyclic voltammetry (CV) and controlled potential electrolysis, are powerful tools for probing the redox behavior of molecules and studying the mechanisms of electron transfer reactions. abechem.comuaeu.ac.aemdpi.comnsf.gov The electrochemical reduction of quinoxaline derivatives has been a subject of study to understand their electron-accepting properties.

The reduction of 2-substituted quinoxalines in an aprotic medium typically involves the reversible formation of a radical anion, which can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy coupled with electrochemical generation. abechem.com The reduction potential is sensitive to the nature of the substituent at the 2-position. Electron-withdrawing groups, such as the methylsulfonyl group, are expected to make the reduction more favorable (occur at a less negative potential) by stabilizing the resulting radical anion.

The following table shows representative electrochemical data for the reduction of a generic 2-substituted quinoxaline, illustrating the type of information that can be obtained from such studies.

CompoundEpc (V vs. Ag/AgCl)Epa (V vs. Ag/AgCl)ΔEp (mV)Ipa/Ipc
Quinoxaline-H-1.58-1.5170~1
2-X-Quinoxaline (X=EWG)-1.25-1.1870~1

Note: This is hypothetical data to illustrate the expected trend. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation, Ipa/Ipc = ratio of anodic to cathodic peak currents, EWG = Electron-Withdrawing Group.

By studying the electrochemical behavior of this compound in the presence of various reactants, it is possible to gain insights into reaction mechanisms that involve electron transfer steps. For example, the formation and subsequent reactions of the radical anion can be monitored, providing kinetic and mechanistic data that is complementary to that obtained from computational and spectroscopic methods.

Computational and Theoretical Investigations of 2 Methylsulfonylquinoxaline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These ab initio methods use quantum mechanics to model the distribution of electrons within the molecule.

The Hartree-Fock (HF) method is a foundational approach in computational chemistry that provides an approximate solution to the time-independent Schrödinger equation. wikipedia.orginsilicosci.com It operates on the principle that each electron moves in a static electric field generated by the nucleus and an averaged field of all other electrons, thus simplifying the complex many-body problem. wikipedia.orglibretexts.org This self-consistent field (SCF) approach iteratively refines the electron orbitals until the solution is stable. insilicosci.comlibretexts.org

For 2-methylsulfonylquinoxaline, a Hartree-Fock calculation would be the first step in a systematic theoretical investigation. It provides a baseline, qualitative description of the molecule's electronic structure, including its molecular orbitals and a preliminary optimized geometry. The resulting Hartree-Fock wavefunction, a single Slater determinant, is the best possible approximation of the true wavefunction that does not account for electron correlation. insilicosci.com

However, the primary limitation of HF theory is its neglect of electron correlation—the way electrons instantaneously react to each other's positions. libretexts.org This simplification means that the calculated energies and properties can deviate from experimental values. The Hartree-Fock energy is always an upper bound to the exact energy. insilicosci.com Despite this, HF theory serves as an essential starting point for more advanced computational methods.

Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations due to its favorable balance of accuracy and computational cost. Unlike Hartree-Fock theory, which calculates the many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density. In principle, DFT can provide an exact solution, but in practice, it relies on approximate exchange-correlation functionals that incorporate the effects of electron exchange and correlation.

A typical DFT study of this compound would involve:

Geometry Optimization: Determining the lowest-energy three-dimensional structure by finding the minimum on the potential energy surface. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: From the optimized geometry, key electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.

For instance, a DFT calculation using the B3LYP functional and a 6-311+G(d,p) basis set would yield a set of predictable properties for this compound, as illustrated in the hypothetical data table below.

PropertyHypothetical ValueUnit
Total Energy-1055.43Hartree
HOMO Energy-7.12eV
LUMO Energy-1.89eV
HOMO-LUMO Gap5.23eV
Dipole Moment4.56Debye

Note: The data in this table is for illustrative purposes only and does not represent actual research findings.

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods systematically improve upon the Hartree-Fock solution by explicitly including electron correlation. They are computationally more demanding but are considered the "gold standard" for accuracy in quantum chemistry. mdpi.com

Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. The second-order correction (MP2) is widely used as it often recovers a significant portion of the correlation energy at a moderate computational cost.

Configuration Interaction (CI): CI methods create a more accurate wavefunction by considering a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. While Full CI is exact within a given basis set, it is computationally prohibitive for all but the smallest molecules.

Coupled-Cluster (CC) Theory: CC theory provides a size-extensive and highly accurate way to account for electron correlation. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often capable of yielding results that are in excellent agreement with experimental data. mdpi.com

For this compound, CCSD(T) calculations would be used to obtain benchmark energies and properties, providing a highly reliable theoretical reference against which results from less computationally expensive methods like DFT could be compared.

The accuracy of any ab initio calculation is dependent on the choice of the basis set. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.

Commonly used basis set families include:

Pople Style Basis Sets: (e.g., 6-31G(d), 6-311+G(d,p)) These are computationally efficient and widely used. The notation indicates the number of functions used for core and valence orbitals, with additional letters signifying the inclusion of polarization functions (d,p) and diffuse functions (+).

Dunning's Correlation-Consistent Basis Sets: (e.g., cc-pVDZ, aug-cc-pVTZ) These sets are designed to systematically converge towards the complete basis set (CBS) limit. The "aug" prefix indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions.

For this compound, which contains a second-row element (sulfur) and electronegative oxygen and nitrogen atoms, the use of basis sets with both polarization and diffuse functions is essential for an accurate description of its electronic structure.

To ensure the highest accuracy, a basis set convergence study would be performed. This involves carrying out calculations with a series of progressively larger basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) and extrapolating the results to the theoretical complete basis set limit. This procedure minimizes the error associated with the finite basis set approximation.

Molecular Modeling and Dynamics Simulations

While electronic structure calculations describe the static properties of a molecule, molecular modeling and dynamics simulations provide insight into its dynamic behavior and conformational flexibility. These methods treat atoms as classical particles moving according to a predefined force field. youtube.com

A molecular dynamics (MD) simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water, and solving Newton's equations of motion for every atom over a period of time (from nanoseconds to microseconds). mdpi.com This simulation generates a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. MD simulations are particularly useful for exploring the conformational landscape and understanding how the molecule behaves under physiological conditions.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. nih.govmdpi.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the sulfonyl group to the quinoxaline (B1680401) ring (the C2-S bond).

A computational conformational analysis would be performed by systematically rotating the relevant dihedral angle (e.g., N1-C2-S-C(methyl)) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the energy barriers between different conformers and identifies the lowest-energy (most stable) structures. mdpi.com The results of such a scan can be presented in a table showing the relative stability of the identified conformers.

ConformerDihedral Angle (N1-C2-S-C)Relative Energy (kcal/mol)
A (Global Minimum)~65°0.00
B (Local Minimum)~175°1.85
Transition State~120°4.20

Note: The data in this table is for illustrative purposes only and does not represent actual research findings.

This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.

Molecular Dynamics Simulations for Structural Elucidation

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. dergipark.org.trmdpi.com This technique allows for the elucidation of structural conformations, molecular flexibility, and intermolecular interactions by solving Newton's equations of motion for a system of atoms. mdpi.com For a molecule like this compound, MD simulations could provide valuable insights into its three-dimensional structure and conformational landscape in various environments, such as in solution or interacting with biological macromolecules.

Quantum Chemical Characterization of Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and properties of molecules. mdpi.comresearchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics indicate its capacity to accept electrons (electrophilicity). libretexts.org

For this compound, a Frontier Molecular Orbital analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in predicting the most likely sites for nucleophilic and electrophilic attack, providing insights into its potential reactivity in chemical reactions. The energy gap between the HOMO and LUMO is also an important parameter, correlating with the molecule's chemical stability and electronic excitation properties.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. chemrxiv.orgnih.govresearchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

An MEP analysis of this compound would reveal the electronegative regions around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the sulfonyl group, suggesting these as potential sites for hydrogen bonding or coordination with electrophiles. Conversely, electropositive regions would likely be located on the hydrogen atoms.

Spectroscopic Property Prediction (Theoretical UV-Vis, IR, NMR)

Quantum chemical methods can be employed to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.

Theoretical UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of its electronic transitions. This would provide information on the wavelengths of maximum absorption for this compound.

Theoretical IR Spectroscopy: Calculations of vibrational frequencies can generate a theoretical infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands in an experimental IR spectrum, aiding in the identification of functional groups and the confirmation of the molecular structure.

Theoretical NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic resonance (NMR) chemical shifts of a molecule. Theoretical 1H and 13C NMR spectra for this compound can be generated and compared with experimental spectra to assist in the assignment of signals and confirm the proposed structure.

In Silico Approaches to Molecular Interactions and Recognition

In silico methods are instrumental in studying how a molecule like this compound might interact with other molecules, particularly biological macromolecules. nih.govmdpi.comresearchgate.net

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.comrsc.orgnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking simulations could be performed to investigate its potential binding affinity and mode of interaction with various protein targets. The process involves generating a set of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govajgreenchem.com Such studies could suggest potential biological activities for this compound, guiding further experimental investigations. While no specific docking studies for this compound have been reported, the methodology has been successfully applied to a wide range of quinoxaline and sulfonamide-containing compounds to explore their therapeutic potential.

Protein-Ligand Interaction Analysis

The analysis of how this compound interacts with protein targets is a critical step in understanding its potential pharmacological effects. This is typically achieved through a combination of molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a protein's active site. For this compound, this process would involve:

Preparation of the Ligand and Protein Structures: A 3D model of this compound would be generated and energetically minimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, this compound would be "docked" into the defined binding site of the target protein. The program samples a large number of possible conformations and orientations of the ligand within the active site.

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the protein.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the protein-ligand complex. This method simulates the movement of atoms and molecules over time, offering insights into:

The stability of the predicted binding pose.

The flexibility of the ligand and the protein upon binding.

The role of solvent molecules in the interaction.

A more accurate estimation of binding free energies.

An illustrative representation of the types of interactions that would be analyzed for a ligand like this compound is presented in Table 1.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingSulfonyl group oxygens, Quinoxaline nitrogensSerine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine
Hydrophobic InteractionsQuinoxaline ring, Methyl groupAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π StackingQuinoxaline ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Electrostatic InteractionsPartial charges on sulfonyl and quinoxaline moietiesAspartic acid, Glutamic acid, Lysine, Arginine

Table 1: Illustrative Protein-Ligand Interactions for this compound. This table represents the potential types of non-covalent interactions that would be investigated between this compound and a hypothetical protein target.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a primary outcome of protein-ligand interaction studies.

Binding Modes: The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding site. Computational methods predict the most likely binding mode(s), which can be crucial for understanding the mechanism of action. For instance, studies on other quinoxaline derivatives have successfully predicted their binding modes within various enzyme active sites, providing a basis for the rational design of more potent analogs.

Binding Affinities: Binding affinity refers to the strength of the interaction between the ligand and the protein, often quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). Computational methods provide estimations of binding affinity, which are valuable for prioritizing compounds for further experimental testing. Techniques like free energy perturbation (FEP) and thermodynamic integration (TI), often used in conjunction with MD simulations, can provide more accurate predictions of binding affinities.

A hypothetical summary of predicted binding affinities for a series of quinoxaline derivatives, illustrating the type of data generated, is shown in Table 2.

CompoundPredicted Binding Affinity (kcal/mol)Predicted Ki (nM)
This compound -8.5150
Derivative A-9.250
Derivative B-7.8450
Derivative C-8.990

Table 2: Illustrative Predicted Binding Affinities for Quinoxaline Derivatives. This table provides a hypothetical example of the kind of data that would be generated from computational predictions of binding affinities for a series of related compounds.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodology

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR study would typically involve the following steps:

Data Set Collection: A dataset of quinoxaline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the design and synthesis of more potent molecules. For example, a QSAR model for a series of quinoxaline derivatives might identify the importance of the sulfonyl group at the 2-position for a particular biological activity.

An example of the types of descriptors that might be used in a QSAR study of quinoxaline derivatives is provided in Table 3.

Descriptor ClassExample Descriptors
ConstitutionalMolecular Weight, Number of Nitrogen Atoms
TopologicalWiener Index, Balaban Index
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO Energies
PhysicochemicalLogP, Molar Refractivity

Table 3: Representative Molecular Descriptors for QSAR Modeling of Quinoxaline Derivatives. This table lists examples of different classes of molecular descriptors that would be calculated and considered for inclusion in a QSAR model.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the outline. The creation of such an article requires access to published experimental data to ensure scientific accuracy and to provide a detailed analysis of the compound's structural features and fragmentation pathways. Without this foundational data, any attempt to write the specified content would be speculative and would not meet the required standards of scientific authority and accuracy.

Further experimental research and publication of the findings for this compound are necessary for a detailed spectroscopic analysis to be documented.

Advanced Spectroscopic and Analytical Research Techniques Applied to 2 Methylsulfonylquinoxaline

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.commsu.edu The IR spectrum of an organic molecule provides a unique "fingerprint" resulting from the various stretching and bending vibrations of its bonds. msu.edu

For 2-methylsulfonylquinoxaline, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The quinoxaline (B1680401) ring, an aromatic system, will show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

The methylsulfonyl group (-SO₂CH₃) is a key functional moiety, and its presence is confirmed by strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonyl groups typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S bond stretching vibration is generally observed in the 800-600 cm⁻¹ range.

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Quinoxaline Ring (C=C, C=N)Stretching1600 - 1450
Sulfonyl (S=O)Asymmetric Stretching1350 - 1300
Sulfonyl (S=O)Symmetric Stretching1160 - 1120
Methyl (C-H)Stretching2960 - 2850
Methyl (C-H)Bending1470 - 1450
C-SStretching800 - 600

Note: The fingerprint region, typically from 1500 to 400 cm⁻¹, contains a complex pattern of overlapping vibrations that are unique to the molecule as a whole. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.comkhanacademy.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the quinoxaline ring in this compound.

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). khanacademy.org The wavelength of maximum absorption (λₘₐₓ) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the quinoxaline core. Quinoxaline itself exhibits absorption bands around 235 nm and 315 nm, which are attributed to π → π* transitions within the aromatic system. The presence of the methylsulfonyl group, an electron-withdrawing group, can influence the position and intensity of these absorption bands, potentially causing a shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).

Expected Electronic Transitions for this compound:

Transition Type Affected Chromophore Expected Wavelength Range (nm)
π → πQuinoxaline Ring230 - 350
n → πQuinoxaline Ring (N atoms)> 300

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. msu.edunih.gov It measures the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecule. msu.edunih.gov A key principle of Raman spectroscopy is that a molecular vibration will be Raman active if it causes a change in the polarizability of the molecule. msu.edu

The Raman spectrum of this compound can be used for molecular fingerprinting and to analyze its vibrational modes. Symmetric vibrations often produce strong Raman signals, while asymmetric vibrations may be weaker or absent. msu.edu For instance, the symmetric stretching of the S=O bonds in the sulfonyl group is expected to be a prominent feature in the Raman spectrum. The vibrations of the quinoxaline ring will also give rise to characteristic Raman bands.

Expected Raman Shifts for this compound:

Functional Group/Vibrational Mode Expected Raman Shift (cm⁻¹)
Quinoxaline Ring Breathing1000 - 1200
Sulfonyl (S=O) Symmetric Stretch1160 - 1120
Aromatic C-H Bending1000 - 1300
C-S Stretch800 - 600

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. mdpi.com When a beam of X-rays is directed at a crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. researchgate.net By analyzing the positions and intensities of the diffracted beams, the crystal structure can be solved.

For this compound, a single-crystal XRD analysis would provide definitive information on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the quinoxaline ring and the geometry around the sulfur atom of the methylsulfonyl group. Furthermore, the analysis of the crystal packing can identify intermolecular interactions such as hydrogen bonds or π-π stacking, which influence the physical properties of the solid.

Information Obtainable from XRD of this compound:

Structural Parameter Significance
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the basic repeating unit of the crystal.
Space GroupDescribes the symmetry of the crystal lattice.
Atomic Coordinates (x, y, z)Provides the precise position of each atom in the unit cell.
Bond Lengths and AnglesConfirms the covalent structure and identifies any structural strain.
Torsional AnglesDescribes the conformation of the molecule.
Intermolecular InteractionsReveals how molecules are arranged and interact in the solid state.

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., HPLC-DAD) in Research

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.net When coupled with a Diode Array Detector (DAD), it becomes HPLC-DAD, a versatile tool that provides both chromatographic and spectroscopic information. researchgate.netfrontiersin.org The DAD acquires the UV-Vis spectrum of the eluting components, allowing for their identification based on their retention time and spectral characteristics. researchgate.net

In research involving this compound, HPLC-DAD can be employed for several purposes:

Purity Assessment: To determine the purity of a synthesized sample of this compound by separating it from any impurities or starting materials.

Reaction Monitoring: To follow the progress of a chemical reaction that produces or consumes this compound by analyzing samples at different time points.

Quantification: To determine the concentration of this compound in a sample by comparing its peak area to that of a known standard.

The retention time of this compound in an HPLC system will depend on the specific conditions (e.g., column type, mobile phase composition, flow rate), while its UV-Vis spectrum obtained from the DAD will be characteristic of the compound, aiding in its positive identification.

Structure Activity Relationship Sar and Mechanistic Studies of Biological Activity of 2 Methylsulfonylquinoxaline

Design Principles for Modulating Biological Activity in Quinoxaline (B1680401) Scaffolds

The quinoxaline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a significant structure in medicinal chemistry due to its wide array of biological activities. mdpi.comrsc.org The design of biologically active quinoxaline derivatives is guided by several key principles aimed at optimizing their interaction with specific biological targets. The nitrogen atoms within the pyrazine ring are crucial, often acting as hydrogen-bond acceptors and potentially interacting with metallic cofactors in enzymes, which can confer excellent inhibitory activity. nih.gov

Structural optimization is a primary strategy, where the quinoxaline nucleus serves as a core scaffold for modification. nih.gov The biological activity of these compounds can be finely tuned by introducing various substituents at different positions on the bicyclic ring. For instance, adding halogenated substituents at positions 6 or 7 of the quinoxaline scaffold has been explored to probe hydrophobic pockets within the ATP binding sites of kinases. mdpi.com The nature of the linker or substituent at the 2-position of the quinoxaline ring is also a critical determinant of activity. Studies have shown that the type of linker, such as an NH-CO group versus an aliphatic chain, can significantly impact biological efficacy. mdpi.com

Structure-Activity Relationship (SAR) Analysis of 2-Methylsulfonylquinoxaline Derivatives

The structure-activity relationship (SAR) for this compound and its derivatives is a critical area of research for developing potent therapeutic agents. The sulfonyl group at the 2-position is a key feature, and modifications to both the quinoxaline core and other positions on the molecule have been systematically evaluated to understand their impact on biological activity.

The biological activity of quinoxaline derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. The introduction of different functional groups can significantly modulate the compound's efficacy, selectivity, and pharmacokinetic properties.

For example, in a series of quinoxaline-based histone deacetylase (HDAC) inhibitors, the substituent at the 2-position had a profound effect on activity. A derivative featuring a 2-chloro (2-Cl) group was found to be significantly more active against HepG-2 and HuH-7 liver cancer cell lines than the corresponding compound with a 2-methoxy (2-OCH3) group. nih.gov This highlights the importance of electron-withdrawing groups at this position for this specific biological target.

Similarly, studies on other quinoxaline series have revealed distinct SAR trends:

Electron-releasing vs. Electron-withdrawing Groups: The replacement of an electron-releasing group like -OCH3 with an electron-withdrawing group such as -Cl can decrease activity in some contexts. mdpi.com Conversely, other studies show that electron-donating groups can increase activity while electron-withdrawing groups decrease it. mdpi.com This indicates that the optimal electronic nature of the substituent is highly dependent on the specific biological target.

Linker Moiety: The linker connecting the quinoxaline nucleus to other parts of the molecule is crucial. An NH-CO linker at the second position was found to increase activity, whereas aliphatic linkers led to a decrease. mdpi.com

Lipophilicity: A direct relationship has been observed between the lipophilicity (measured as cLogP) of quinoline (B57606) derivatives and their cytotoxic effects, with more lipophilic molecules showing better activity against certain cancer cell lines like HeLa and PC3. rsc.org

These findings underscore the importance of systematic substituent variation in optimizing the biological profile of this compound derivatives.

Table 1: Impact of Substituent Variation on Quinoxaline Derivatives' Biological Activity

Compound Series Position of Variation Substituent 1 Substituent 2 Observed Activity Trend Target/Assay
HDAC Inhibitors nih.gov 2-position -Cl -OCH3 -Cl derivative is 3-4 times more active HepG-2, HuH-7 cells
Anticancer Agents mdpi.com R group Electron-donating Electron-withdrawing Electron-donating groups increase activity Cancer cell lines
Anticancer Agents mdpi.com Linker at 2-pos -NH-CO- Aliphatic -NH-CO- linker increases activity Cancer cell lines

This table is interactive. Click on headers to sort.

While specific studies detailing the stereochemical influence on the activity of this compound derivatives are not extensively documented in the available literature, the principles of stereochemistry are fundamental in drug design and molecular recognition. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into the binding site of a biological target, such as an enzyme or receptor. For chiral molecules, it is common for one enantiomer to exhibit significantly higher biological activity than the other. This stereoselectivity arises from the specific spatial orientation required for optimal interaction with the chiral environment of the target protein. Although detailed examples for this compound are sparse, the general principle remains that the stereochemistry of any chiral centers introduced into its derivatives would be a critical factor in determining their biological activity profiles.

Elucidation of Molecular Targets and Mechanisms of Action (MoA)

Understanding the molecular targets and the specific mechanisms through which this compound and its analogs exert their biological effects is essential for their development as therapeutic agents. Research has pointed towards specific enzyme inhibition and the disruption of critical cellular pathways as primary modes of action.

A key molecular target for quinoxaline-based compounds, particularly in the context of antiparasitic drug discovery, is Trypanothione (B104310) Reductase (TR). nih.gov This enzyme is essential for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. mdpi.comnih.gov

TR is the central enzyme in the parasite's unique trypanothione-based redox system, which protects it from oxidative damage. mdpi.com This system is functionally analogous to the glutathione/glutathione reductase (GSH/GR) system found in humans. nih.gov However, the active site of TR is significantly different from its human homolog, GR; it is wider and negatively charged to accommodate its larger, positively charged substrate, trypanothione disulfide (TS2). nih.gov These structural differences make TR an attractive and selective drug target.

The inhibition of TR by small molecules like this compound derivatives disrupts the parasite's ability to maintain its intracellular reducing environment, leaving it vulnerable to oxidative stress. mdpi.com The mechanism of enzyme inhibition can vary and is typically classified into several types:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, competing with the actual substrate. This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.orglibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). jackwestin.com This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. khanacademy.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. youtube.com It affects both the enzyme's binding affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.gov

High-throughput screening campaigns have successfully identified novel classes of TR inhibitors, demonstrating the feasibility of targeting this enzyme. nih.govresearchgate.net The development of this compound derivatives as TR inhibitors represents a promising strategy for creating new antiparasitic drugs.

Table 2: Types of Enzyme Inhibition

Inhibition Type Inhibitor Binding Site Effect on Vmax Effect on Km
Competitive Active Site Unchanged Apparent Increase
Non-competitive Allosteric Site Apparent Decrease Unchanged
Mixed Allosteric Site (binds E or ES) Apparent Decrease Apparent Increase or Decrease

This table is interactive. Click on headers to sort.

The inhibition of key enzymes like Trypanothione Reductase directly leads to the disruption of cellular pathways crucial for pathogen survival. By blocking TR, this compound derivatives prevent the regeneration of reduced trypanothione, causing an accumulation of reactive oxygen species (ROS) and inducing a state of severe oxidative stress. nih.govnih.gov

Oxidative stress is a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. nih.gov This excess of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. Mitochondria are particularly vulnerable to oxidative stress. nih.gov

The resulting cellular damage manifests in several ways:

Mitochondrial Damage: Mitochondria are both a major source of ROS and a primary target of oxidative damage. nih.gov Elevated ROS levels can lead to the peroxidation of mitochondrial lipids, a decrease in the mitochondrial membrane potential, and impaired ATP production, ultimately compromising the cell's energy supply. nih.govmdpi.com

Bioenergetic Failure: The damage to mitochondria leads to a failure in cellular bioenergetics, which can trigger programmed cell death pathways. mdpi.com

Apoptosis Induction: The accumulation of cellular damage and the dysfunction of mitochondria are potent triggers for apoptosis, or programmed cell death, leading to the elimination of the parasite.

Therefore, the mechanism of action for this compound derivatives can be understood as a cascade of events: the specific inhibition of a critical enzyme (TR) leads to the disruption of a vital cellular pathway (redox balance), which in turn causes catastrophic cellular damage (oxidative stress and mitochondrial failure), ultimately resulting in cell death.

Receptor Binding and Modulation Mechanisms

The quinoxaline scaffold is a prominent feature in a variety of biologically active compounds, known to interact with a range of biological receptors, most notably protein kinases. ekb.egekb.eg Quinoxaline derivatives have been identified as competitive inhibitors of numerous kinases, where they interact with the ATP-binding site. ekb.eg The planar aromatic structure of the quinoxaline ring system is crucial for establishing π-π stacking interactions and hydrogen bonds with the amino acid residues in the kinase hinge region.

While direct receptor binding studies for this compound are not extensively available in the public domain, the influence of the 2-methylsulfonyl substituent can be hypothesized based on its electronic and steric properties. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. This property can significantly modulate the electron density of the quinoxaline ring system, which in turn can affect its binding affinity to target receptors. The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, potentially forming additional interactions with receptor sites.

The position of the substituent on the quinoxaline ring is a critical determinant of biological activity. For instance, substitutions at the 2, 3, 6, and 7 positions have been shown to be important for the anticancer activity of quinoxaline derivatives. In the context of kinase inhibition, the substituent at the 2-position can project into the solvent-exposed region or interact with specific sub-pockets of the ATP-binding site, thereby influencing both potency and selectivity.

The potential receptor modulation mechanisms for this compound could involve:

Direct competitive inhibition: The compound could bind to the active site of a receptor, such as a kinase, preventing the binding of the natural substrate.

Allosteric modulation: Binding to a site distinct from the active site could induce a conformational change in the receptor, altering its activity.

The following table summarizes the receptor binding activities of some representative quinoxaline derivatives, highlighting the diversity of targets for this class of compounds.

Compound/Derivative ClassTarget Receptor(s)Observed Effect
Imidazo[1,2-a]quinoxaline derivativesEGFR, HER2ATP-competitive inhibition
Quinoxaline-based inhibitorsVEGFR, PDGFRInhibition of kinase activity
Pyrrolo[3,2-b]quinoxaline derivativesEph Tyrosine KinasesType I1/2 and Type II inhibition
Dibromo substituted quinoxalineASK1Potent inhibition

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy for various diseases. While the quinoxaline scaffold is more commonly associated with the inhibition of enzymes like kinases, its rigid, planar structure provides a foundation for the design of molecules that can interfere with the large and often flat surfaces of PPIs.

A notable example of a quinoxaline derivative targeting a protein-protein interaction is its activity against the influenza A non-structural protein 1A (NS1A). Certain quinoxaline analogs have been shown to disrupt the interaction between NS1A and double-stranded RNA (dsRNA), a critical step in the viral life cycle. nih.gov This suggests that the quinoxaline scaffold can indeed be functionalized to effectively modulate PPIs.

In Vitro Cellular and Biochemical Assays for Mechanistic Characterization

Target Engagement Studies

To elucidate the mechanism of action of a compound like this compound, target engagement studies are essential. These assays confirm the direct interaction of the compound with its putative biological target in a cellular or biochemical context. Given the prevalence of kinase inhibition among quinoxaline derivatives, initial studies would likely focus on a panel of protein kinases.

Commonly employed target engagement assays include:

Enzymatic Assays: These assays directly measure the effect of the compound on the catalytic activity of the purified target enzyme. For kinases, this typically involves measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.

Fluorescence Polarization (FP) Assays: FP assays can be used to study the disruption of protein-protein or protein-nucleic acid interactions. nih.gov For example, an FP-based assay was used to demonstrate the ability of quinoxaline derivatives to disrupt the NS1A-dsRNA interaction. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

The following table provides examples of in vitro assays used to characterize the activity of various quinoxaline derivatives.

Compound/DerivativeAssay TypeTarget/InteractionFinding
Quinoxaline analogsFluorescence PolarizationNS1A-dsRNA interactionDisruption of the interaction with IC₅₀ values in the low micromolar range nih.gov
Dibromo substituted quinoxalineKinase AssayASK1Potent inhibition with an IC₅₀ of 30.17 nM nih.gov
Imidazo[1,2-a]quinoxaline derivativesIn vitro kinase assayEGFRPotent inhibition ekb.eg

Pathway Analysis

Once a primary target is identified, pathway analysis is employed to understand the broader biological consequences of target modulation. This involves investigating the downstream signaling pathways that are affected by the compound's activity.

For a potential kinase inhibitor like this compound, pathway analysis would involve:

Western Blotting: This technique is used to measure the phosphorylation status of key downstream proteins in a signaling cascade. For example, if this compound inhibits a kinase in the MAPK pathway, a decrease in the phosphorylation of ERK would be expected.

Gene Expression Profiling: Microarray or RNA-sequencing analysis can provide a global view of the changes in gene expression induced by the compound. This can help to identify the cellular pathways that are most significantly affected.

Cell-Based Phenotypic Assays: Assays that measure cellular processes such as proliferation, apoptosis, or migration can provide insights into the functional consequences of pathway modulation.

Given that quinoxaline derivatives are known to inhibit kinases such as EGFR, VEGFR, and ASK1, it can be inferred that compounds from this class have the potential to impact major signaling pathways involved in cell growth, survival, and inflammation. ekb.egekb.egnih.gov

Development of Advanced In Silico Models for SAR Prediction

In silico models are invaluable tools in modern drug discovery, enabling the prediction of the biological activity of compounds and guiding the design of more potent and selective molecules. For quinoxaline derivatives, various computational approaches have been employed to understand their structure-activity relationships (SAR).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been used to elucidate the binding modes of quinoxaline derivatives within the ATP-binding site of kinases, helping to explain the observed SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, untested compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This can be used to screen virtual libraries of compounds to identify new potential hits.

For this compound, in silico modeling could be used to:

Predict its binding affinity to a panel of kinases and other potential targets.

Compare its predicted binding mode to that of other known quinoxaline inhibitors.

Guide the design of analogs with improved potency or selectivity by suggesting modifications to the 2-methylsulfonyl group or other parts of the quinoxaline scaffold.

The development of robust in silico models relies on the availability of high-quality experimental data for a diverse set of compounds. While specific models for this compound have not been reported, the extensive research on other quinoxaline derivatives provides a solid foundation for the application of these computational tools.

Emerging Research Applications of 2 Methylsulfonylquinoxaline in Chemical Sciences

Role as Intermediates in Complex Organic Synthesis

The primary and most significant application of 2-methylsulfonylquinoxaline is its role as a reactive intermediate in organic synthesis. The exceptional reactivity of this compound stems from the nature of the methylsulfonyl (—SO₂CH₃) group. This group functions as an efficient leaving group, particularly in nucleophilic aromatic substitution (SₙAr) reactions. cusat.ac.innih.gov The strong electron-withdrawing nature of the sulfonyl group activates the C-2 position of the quinoxaline (B1680401) ring, making it highly susceptible to attack by a wide range of nucleophiles. bits-pilani.ac.in

Research has demonstrated that the methylsulfonyl group can be readily displaced by various nucleophiles. cusat.ac.in This reactivity allows for the strategic introduction of diverse functional groups onto the quinoxaline core, thereby facilitating the synthesis of complex, substituted quinoxaline derivatives. Studies have explored its reactions with active methylene (B1212753) compounds and ketones, expanding the synthetic toolbox for this class of heterocycles. amanote.com This facile displacement reaction is central to its utility as a building block for creating new molecules with potentially novel biological or material properties. researchgate.net

The general reaction scheme involves the attack of a nucleophile on the electron-deficient C-2 carbon of the quinoxaline ring, leading to the cleavage of the C—S bond and the departure of the methylsulfinate anion. This process provides a reliable and efficient pathway for C-C, C-N, C-O, and C-S bond formation.

Below is a table summarizing the documented reactions of this compound with various nucleophiles to yield substituted quinoxaline products.

NucleophileReagent TypeProduct Type
Ketones (e.g., Acetophenone, Acetone)Carbon Nucleophile2-Quinoxalinyl Ketones
Active Methylene CompoundsCarbon NucleophileSubstituted 2-Alkylquinoxalines
Alkoxides / HydroxideOxygen Nucleophile2-Alkoxy/Hydroxy-quinoxalines
AminesNitrogen Nucleophile2-Aminoquinoxalines

This table is generated based on the described reactivity of this compound as a synthetic intermediate.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively bind and modulate the function of a specific protein target within complex biological systems like cells or whole organisms. unc.edu High-quality probes are essential tools in basic research and drug discovery for validating the role of a target protein in disease pathways. nih.govresearchgate.net Key characteristics of a good chemical probe include high potency and selectivity for its intended target, a well-understood mechanism of action, and chemical stability. unc.edu

While numerous quinoxaline derivatives have been investigated for a wide range of biological activities, including antiprotozoal nih.govresearchgate.net and anticancer effects, the specific development and application of this compound as a chemical probe is not extensively documented in the current scientific literature. A related derivative, 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline, was synthesized and evaluated for its chemotherapeutic action against Trypanosoma cruzi, the parasite that causes Chagas' disease. researchgate.net However, demonstrating general biological activity is distinct from the targeted design and validation required to classify a compound as a chemical probe for studying a specific biological mechanism. nih.gov The development of chemical probes demands rigorous characterization of target engagement and selectivity, an area that remains to be explored for this compound itself. unc.edumdpi.com

Potential in Materials Science Research (e.g., Organic Semiconductors, Ligands in Coordination Chemistry)

The unique electronic and structural properties of heterocyclic compounds often make them attractive candidates for applications in materials science.

Organic Semiconductors

Organic semiconductors are carbon-based materials that possess semiconductor properties, forming the active layers in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgsigmaaldrich.com The performance of these materials is heavily dependent on their molecular structure, which influences molecular packing and charge transport. rsc.org Thiophene-fused polycyclic aromatic hydrocarbons are a well-studied class of organic semiconductors. asianscientist.com

Currently, there is limited specific research on the application of this compound as a primary component in organic semiconductor materials. While the broader quinoxaline scaffold has been incorporated into materials for applications such as ion sensing, researchgate.net the potential of this specific sulfonyl-containing derivative in electronic materials remains an open area for investigation.

Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orguci.edu Ligands function as Lewis bases, donating one or more electron pairs to the metal, which acts as a Lewis acid. uci.edu The nature of the ligand and its method of binding (denticity) are crucial to the structure, stability, and properties of the resulting complex. uomustansiriyah.edu.iq

The use of this compound as a ligand in coordination chemistry is not well-documented. The methylsulfonyl group is primarily known for its high reactivity as a leaving group rather than for its coordinating ability. cusat.ac.in While the nitrogen atoms in the quinoxaline ring possess lone pairs and could potentially coordinate to a metal center, the facile displacement of the sulfonyl group would likely compromise the stability of such a complex under many conditions. In contrast, other quinoxaline derivatives, such as quinoxaline-2,3-dithione, have been noted for their useful coordinating properties with transition metals. cusat.ac.in

Use in Supramolecular Chemistry

Supramolecular chemistry is defined as "chemistry beyond the molecule," focusing on the design and synthesis of complex, organized systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. libretexts.org These interactions, which include hydrogen bonding, host-guest interactions, and π-π stacking, allow for the construction of highly ordered supramolecular assemblies. nih.govmdpi.com

An examination of the available literature reveals no specific or significant research into the use of this compound as a building block in supramolecular chemistry. The design of molecules for supramolecular assembly typically involves incorporating specific recognition motifs (e.g., hydrogen bond donors/acceptors, macrocyclic hosts) to guide the self-organization process. nih.govrsc.org The known reactivity of the methylsulfonyl group as a leaving group may make this compound less suitable for constructing stable, predictable supramolecular architectures compared to more inert, specifically functionalized quinoxaline derivatives.

Future Directions and Unexplored Research Avenues for 2 Methylsulfonylquinoxaline

Integration of Artificial Intelligence and Machine Learning in Quinoxaline (B1680401) Design and Discovery

The convergence of computational power and sophisticated algorithms has revolutionized drug discovery, and these tools are poised to significantly accelerate research into 2-methylsulfonylquinoxaline derivatives. Artificial intelligence (AI) and machine learning (ML) can be leveraged to overcome the time-consuming and costly nature of traditional research and development cycles. nih.govresearchgate.net

Future research should focus on developing predictive models for this specific class of compounds. By training neural networks and other ML algorithms on existing datasets of quinoxaline derivatives, it is possible to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel, unsynthesized this compound analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Furthermore, generative AI models can be employed for de novo drug design. springernature.com These systems can explore a vast chemical space to design novel this compound derivatives with optimized properties, such as enhanced target affinity, improved metabolic stability, or reduced off-target effects. By combining predictive modeling with generative approaches, the design-make-test-analyze cycle can be significantly expedited. springernature.comastrazeneca.com

AI/ML Application Description Potential Impact on this compound Research
Predictive QSAR Modeling Uses existing data to build models that predict the biological activity of new compounds based on their chemical structure.Prioritization of synthetic targets; reduction in the number of compounds needing experimental screening.
Virtual High-Throughput Screening (vHTS) Computationally screens large libraries of virtual compounds against a biological target to identify potential hits. nih.govRapid identification of novel this compound-based hits for various therapeutic targets.
De Novo Drug Design Generative algorithms design entirely new molecules tailored to specific desired properties and a target's binding site.Creation of highly optimized and novel derivatives beyond intuitive chemical design.
ADMET Prediction ML models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of candidate molecules.Early-stage deselection of compounds with poor pharmacokinetic or safety profiles, saving time and resources.

Multicomponent Reactions for Enhanced Synthetic Efficiency

While traditional methods for quinoxaline synthesis are well-established, they often involve multiple steps, harsh conditions, and tedious purification processes. udayton.edu The future of synthesizing libraries of this compound analogs lies in the adoption of more efficient and sustainable methodologies, particularly multicomponent reactions (MCRs). researchgate.netmdpi.com MCRs combine three or more reactants in a single synthetic operation to form a product that contains portions of all starting materials, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity. mdpi.com

Research should be directed toward developing novel MCRs that directly incorporate the methylsulfonyl moiety or allow for its facile introduction. For example, a one-pot synthesis starting from an appropriately substituted o-phenylenediamine (B120857), a dicarbonyl compound, and a methylsulfonyl-containing reagent could dramatically streamline the creation of a diverse library of derivatives. Such strategies have been successfully applied to other quinoxaline derivatives, demonstrating their feasibility and broad promise. mdpi.comrsc.org The development of transition-metal-free MCRs would further enhance the green chemistry profile of these syntheses. nih.gov

Synthetic Strategy Traditional Synthesis (Hypothetical) Multicomponent Reaction (Future Goal)
Number of Steps 2-4 steps (e.g., cyclization, oxidation, sulfoxidation)1 step
Starting Materials o-phenylenediamine, α-haloketone, oxidizing agent, sulfinating agento-phenylenediamine, dicarbonyl compound, sulfonyl-containing reactant
Efficiency Lower overall yield, more intermediate purificationHigher overall yield, minimal purification
Waste Generation Higher solvent and reagent wasteLower waste (higher atom economy)
Diversity Potential Limited by the availability of multi-step compatible starting materialsHigh diversity achieved by varying each of the three (or more) components

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and biological action of this compound is crucial for rational optimization. While standard characterization techniques like NMR and IR are indispensable, they typically provide information on stable intermediates or final products. eurjchem.com Future research would benefit immensely from the application of advanced spectroscopic probes capable of real-time monitoring.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and online mass spectrometry can provide invaluable data on reaction kinetics, the formation of transient intermediates, and catalyst behavior. nih.gov For instance, monitoring the cyclization reaction to form the quinoxaline core in real-time could reveal the rate-determining step and identify short-lived intermediates that are invisible to conventional analysis. This knowledge can be used to optimize reaction conditions—such as temperature, catalyst loading, and solvent—to maximize yield and minimize impurities. nih.gov These techniques could also be applied to study the compound's interaction with biological macromolecules, offering a window into its mechanism of action at a molecular level.

Spectroscopic Technique Information Gained Application to this compound
In-situ FT-IR/Raman Real-time concentration profiles of reactants, intermediates, and products; catalyst state.Optimization of synthesis; understanding the role of catalysts and reagents in the formation of the quinoxaline ring.
Online Mass Spectrometry Direct detection of reaction intermediates and products from a reaction flow. nih.govIdentification of transient species in MCRs and other complex reaction pathways.
Stopped-Flow UV-Vis/Fluorescence Rapid kinetics of fast reactions (millisecond timescale).Studying the kinetics of binding to a biological target (e.g., enzyme, receptor).
2D NMR Spectroscopy (e.g., DOSY, NOESY) Information on molecular diffusion, conformation, and intermolecular interactions.Elucidating the solution-state structure and aggregation properties; studying interactions with target proteins.

Exploration of Novel Biological Targets beyond Current Scope

Quinoxaline derivatives have been investigated for a wide array of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov Much of this research has focused on established targets like protein kinases (e.g., EGFR, VEGFR-2), COX enzymes, and DNA gyrase. nih.govnih.gov While valuable, this represents only a fraction of the potential therapeutic applications. The unique properties of the this compound scaffold suggest it could be effective against novel and less-explored biological targets.

Future research should systematically screen this compound and its derivatives against emerging therapeutic targets implicated in diseases with high unmet medical needs. This could include targets in areas such as neurodegenerative diseases (e.g., protein aggregation inhibitors), metabolic disorders (e.g., inhibitors of sPLA2 or α-glucosidase), and viral infections. tandfonline.com For example, the apoptosis-stimulating kinase 1 (ASK1) has been identified as a target for some quinoxalines in the context of non-alcoholic fatty liver disease, representing a promising, less-conventional avenue. nih.gov Computational target prediction and chemoproteomics approaches can be used to identify potential binding partners and guide these exploratory screening efforts. johnshopkins.edu

Potential Novel Target Class Therapeutic Area Rationale for Exploring Quinoxaline Scaffold
Histone Deacetylases (HDACs) Oncology, NeurologyThe quinoxaline core can act as a scaffold to position a zinc-binding group, a key feature of many HDAC inhibitors. nih.gov
Apoptosis-Stimulating Kinase 1 (ASK1) Inflammatory Diseases, Metabolic DisordersQuinoxaline derivatives have already shown potent ASK1 inhibitory activity. nih.gov
Secretory Phospholipase A2 (sPLA2) Diabetes, InflammationRecent studies have shown that quinoxaline sulfonohydrazides are potent sPLA2 inhibitors. tandfonline.comresearchgate.net
Protein-Protein Interaction (PPI) Modulators Oncology, ImmunologyThe rigid, aromatic quinoxaline scaffold can mimic key structural motifs (e.g., alpha-helices) to disrupt PPIs.
Viral Enzymes (e.g., Proteases, Polymerases) Infectious DiseaseThe heterocyclic nature of quinoxaline is a common feature in many antiviral agents.

Design of this compound-Based Hybrid Molecules for Synergistic Research Applications

The concept of molecular hybridization, where two or more distinct pharmacophores are covalently linked into a single molecule, is a powerful strategy for developing agents with enhanced efficacy or novel mechanisms of action. The this compound core is an ideal platform for creating such hybrid molecules. Its structure provides clear vectors for chemical modification, allowing for the attachment of other biologically active moieties.

Future design strategies should focus on creating hybrid molecules that target multiple components of a disease pathway. For example, a this compound derivative with known anticancer properties could be linked to a molecule known to inhibit angiogenesis or reverse drug resistance. nih.gov Another approach is to combine the quinoxaline core with moieties that improve pharmacokinetic properties, such as solubility or cell permeability. Research has already shown the successful hybridization of quinoxalines with other heterocycles like pyrazole (B372694) and hydrazone to create potent antimicrobial agents. This approach could be extended to create dual-action anti-inflammatory/analgesic drugs or multi-target anticancer agents.

Hybrid Molecule Design Linked Pharmacophore Potential Synergistic Application Target Disease
Dual Kinase/HDAC Inhibitor An HDAC inhibitor moiety (e.g., hydroxamic acid)Simultaneously target signaling pathways and epigenetic regulationCancer
Antimicrobial/Efflux Pump Inhibitor An efflux pump inhibitor moietyCombat bacterial resistance by preventing the expulsion of the drugInfectious Disease
Anticancer/Angiogenesis Inhibitor A known anti-angiogenic fragmentAttack tumors by killing cancer cells directly and cutting off their blood supplyCancer
CNS-Targeting Hybrid A moiety that facilitates blood-brain barrier penetrationDeliver the therapeutic action of the quinoxaline core to the central nervous systemNeurodegenerative Diseases
Quinoxaline-Platinum Complex A platinum-based cytotoxic agentCreate novel metallodrugs with enhanced tumor-targeting or reduced toxicity profilesCancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylsulfonylquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves displacement reactions. For example, this compound 1,4-dioxide (4) is synthesized by reacting sodium azide with 2-chloroquinoxaline 1-oxide in dimethyl sulfoxide (Me₂SO) at room temperature. Prolonged reaction times can lead to side reactions, such as nitrogen loss and formation of byproducts like 2-cyano-1-hydroxy-1H-benzimidazole (3). Optimizing reaction time and temperature (e.g., thermolysis at 90°C in benzene) improves efficiency .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reaction. Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated in studies of analogous compounds like 2-chloro-3-methylquinoxaline . Complementary techniques include:

  • NMR : Assign peaks for sulfonyl (-SO₂) and methyl groups (e.g., ¹H NMR: δ 3.2–3.5 ppm for methylsulfonyl protons).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR : Identify sulfonyl stretching vibrations (~1300–1150 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound derivatives?

  • Methodological Answer : While direct data on this compound are limited, structurally related quinoxalines exhibit antimicrobial and antifungal properties. For example, 2-chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline shows activity against Candida albicans (MIC = 8 µg/mL). Standard assays include broth microdilution for MIC determination and time-kill kinetics .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to reduce hazardous byproducts?

  • Methodological Answer : Green chemistry approaches, such as one-pot synthesis and recyclable catalysts (e.g., Fe₃O₄ nanoparticles), minimize waste. For instance, replacing toxic solvents like DMF with ethanol/water mixtures in analogous quinoxaline syntheses improved yields by 15–20% while reducing environmental impact .
  • Data Contradiction : Traditional methods (e.g., using NaH in THF) achieve high yields (~85%) but generate hazardous waste. Green methods (~70–75% yield) prioritize sustainability, requiring trade-off analysis .

Q. How do structural modifications (e.g., substituents on the quinoxaline ring) alter the biological activity of this compound?

  • Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example:

  • Trifluoromethyl Groups : Enhance metabolic stability, as seen in ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, which showed improved bioavailability in murine models .
  • Phenoxyethyl Groups : Increase lipophilicity, improving blood-brain barrier penetration in indoloquinoxaline derivatives (Note: BenchChem data excluded per guidelines).
    • Experimental Design : Use comparative SAR studies with in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7).

Q. How can computational methods resolve contradictions in reported biological targets of this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA topoisomerase II or kinase enzymes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, a quinoxaline-1,4-dioxide derivative showed conflicting activity against Staphylococcus aureus in two studies; MD simulations revealed pH-dependent conformational changes affecting binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.